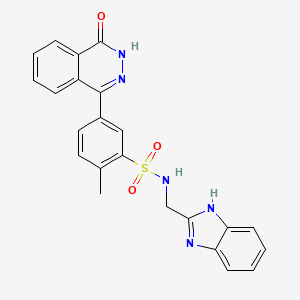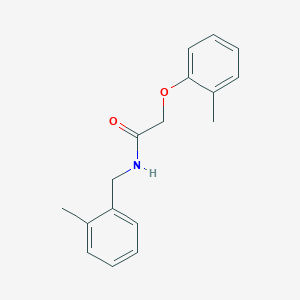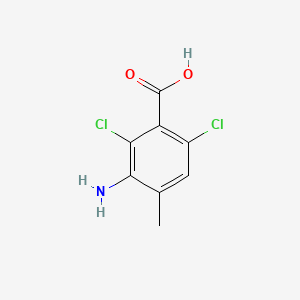![molecular formula C31H34N4O2 B12458436 4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)
4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H3B-5942 is a selective estrogen receptor covalent antagonistThis compound has shown significant potential in the treatment of estrogen receptor alpha-positive breast cancer, particularly in cases where resistance to existing endocrine therapies has developed .
Méthodes De Préparation
The synthesis of H3B-5942 involves targeting cysteine 530 in the ligand-binding domain of estrogen receptor alpha. The synthetic route includes the formation of a covalent bond with this cysteine residue, which is crucial for its antagonistic activity .
Analyse Des Réactions Chimiques
H3B-5942 undergoes covalent modification reactions, specifically targeting cysteine 530 in the estrogen receptor alpha. This covalent binding is irreversible and leads to the inactivation of both wild-type and mutant forms of the receptor . The major products formed from these reactions are the inactivated forms of the estrogen receptor alpha, which can no longer promote oncogenic growth in breast cancer cells .
Applications De Recherche Scientifique
H3B-5942 has been extensively studied for its applications in the treatment of breast cancer. It has shown significant single-agent antitumor activity in xenograft models representing both wild-type and mutant estrogen receptor alpha breast cancer . Additionally, its potency can be further improved when used in combination with CDK4/6 or mTOR inhibitors . This compound is also being explored for its potential in overcoming resistance to existing endocrine therapies .
Mécanisme D'action
H3B-5942 exerts its effects by covalently binding to cysteine 530 in the ligand-binding domain of estrogen receptor alpha. This binding induces a unique conformational change in the receptor, distinct from other estrogen receptor antagonists . This conformational change prevents the receptor from promoting the transcription of genes involved in oncogenic growth, thereby inhibiting the proliferation of breast cancer cells .
Comparaison Avec Des Composés Similaires
H3B-5942 is compared with other selective estrogen receptor covalent antagonists, such as H3B-6545. Both compounds target cysteine 530 in the estrogen receptor alpha, but H3B-6545 has been designed to overcome some of the limitations of H3B-5942, such as its dependency on the engagement with cysteine 530 . Other similar compounds include tamoxifen and fulvestrant, which are standard-of-care therapies for estrogen receptor alpha-positive breast cancer but do not covalently bind to the receptor .
Propriétés
Formule moléculaire |
C31H34N4O2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
4-[2-[4-[1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34) |
Clé InChI |
BYAUIDXIQATDBT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)
![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)



![4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B12458401.png)
![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12458404.png)
![2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12458423.png)
![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)
